

# IR-820 fluorescence quenching and how to avoid it

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## Compound of Interest

Compound Name: IR-820

Cat. No.: B15141578

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## IR-820 Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the near-infrared (NIR) fluorescent dye, **IR-820**.

## Troubleshooting Guide

### Problem 1: Weak or No Fluorescence Signal in Aqueous Solutions

- Potential Cause: Aggregation-Caused Quenching (ACQ).
  - Explanation: **IR-820** molecules have a tendency to aggregate in aqueous solutions due to their planar structure, leading to self-quenching of the fluorescence signal.<sup>[1][2][3]</sup> This is a common phenomenon for many cyanine dyes.
  - Solution:
    - Protein Binding: Complexing **IR-820** with proteins such as human serum albumin (HSA) or bovine serum albumin (BSA) can prevent aggregation and significantly enhance fluorescence.<sup>[2][4][5]</sup> The protein encapsulates the dye molecules, keeping them separated.
    - Use of Serum-Containing Media: Dissolving **IR-820** in solutions containing serum, such as fetal bovine serum (FBS), can mimic the anti-quenching effect of purified albumin.<sup>[1]</sup>

[6]

- Nanoparticle Encapsulation: Encapsulating **IR-820** within nanoparticles, such as PLGA-based carriers, physically separates the dye molecules and improves their stability in aqueous environments.[7][8][9][10]
- Optimize Concentration: At high concentrations, the likelihood of aggregation increases. It is recommended to determine the optimal, lower concentration for your specific application. In ultrapure water and PBS, the highest fluorescence intensity for **IR-820** was observed at a concentration of 7.5  $\mu\text{M}$ . [3][4]

## Problem 2: Signal Fades Quickly (Photobleaching)

- Potential Cause: Photodegradation.
  - Explanation: Like many fluorescent dyes, **IR-820** can be susceptible to photodegradation upon prolonged or high-intensity light exposure, leading to an irreversible loss of fluorescence.
  - Solution:
    - Minimize Light Exposure: Reduce the duration and intensity of the excitation light. Use neutral density filters and shutters to block the light path when not actively acquiring images.
    - Use Anti-Fade Reagents: For fixed samples, consider using a mounting medium containing an anti-fade reagent.
    - Encapsulation: Encapsulating **IR-820** in nanoparticles can enhance its photostability.[1][7]
    - Work in Serum-Containing Solutions: **IR-820** has shown good photostability when dissolved in serum.[1][6]

## Frequently Asked Questions (FAQs)

Q1: Why does the fluorescence of **IR-820** increase in the presence of serum or albumin?

A1: The fluorescence of **IR-820** is significantly enhanced in the presence of serum or albumin due to the prevention of aggregation-caused quenching (ACQ).[1][2][3] In aqueous solutions, **IR-820** molecules tend to stack together, which quenches their fluorescence. When bound to albumin, the dye molecules are individually sequestered within the hydrophobic pockets of the protein, preventing aggregation and promoting a rigid conformation that favors radiative decay (fluorescence).[2] This interaction can increase the fluorescence quantum yield by several fold.[1][6]

Q2: What are the optimal excitation and emission wavelengths for **IR-820**?

A2: The optimal excitation and emission wavelengths of **IR-820** can vary depending on the solvent environment. In methanol, the peak absorption is around 820 nm.[11] However, in aqueous solutions, the absorption maximum experiences a significant blue shift to around 691 nm.[11] When bound to serum proteins, the absorption peak red-shifts. For instance, in 10% fetal bovine serum (FBS), the peak absorption wavelength is around 793 nm, with a fluorescence emission peak at approximately 858 nm.[1][6] It is crucial to determine the optimal wavelengths in your specific experimental medium.

Q3: How can I improve the stability of my **IR-820** solution?

A3: To improve the stability of **IR-820** solutions, consider the following:

- **Encapsulation:** Loading **IR-820** into nanoparticles, such as those made from PLGA, can significantly improve its stability in aqueous solutions and during storage.[7][9][10]
- **Protein Complexation:** Forming a complex with albumin not only enhances fluorescence but also improves the stability of the dye.[3][4][5]
- **Storage Conditions:** Store **IR-820** solutions, especially those in aqueous buffers, protected from light at 4°C for short-term storage. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid multiple freeze-thaw cycles.

Q4: Is **IR-820** suitable for in vivo imaging?

A4: Yes, **IR-820** is a promising agent for in vivo near-infrared fluorescence imaging, particularly in the NIR-II window (900-1700 nm).[1][4][5][6] Its fluorescence can be significantly enhanced in the bloodstream due to binding with endogenous albumin.[4][5] This makes it suitable for

applications like angiography and tumor imaging. For specific targeting, **IR-820** can be conjugated to targeting moieties or encapsulated in nanoparticles.

## Data Presentation

Table 1: Photophysical Properties of **IR-820** in Different Media

Property	In Water	In 10% Fetal Bovine Serum (FBS)
Peak Absorption Wavelength	~691 nm, 812 nm	~793 nm
Peak Emission Wavelength	~829 nm	~858 nm
Quantum Yield (QY)	~0.313%	~2.521%

Data compiled from multiple sources.[\[1\]](#)[\[4\]](#)[\[6\]](#)[\[11\]](#)

## Experimental Protocols

### Protocol 1: Preparation of **IR-820**-Human Serum Albumin (HSA) Complex

This protocol describes a method for preparing an **IR-820**-HSA complex to enhance fluorescence for in vitro or in vivo applications.[\[3\]](#)[\[4\]](#)

Materials:

- **IR-820** dye
- Human Serum Albumin (HSA)
- Ultrapure water or Phosphate-Buffered Saline (PBS)
- Stir plate and stir bar

Procedure:

- Prepare Stock Solutions:

- Prepare a 500  $\mu\text{M}$  stock solution of **IR-820** in ultrapure water or an appropriate solvent.
- Prepare a 500  $\mu\text{M}$  stock solution of HSA in ultrapure water or PBS.
- Complex Formation:
  - In a suitable container, mix the **IR-820** and HSA stock solutions. A common molar ratio to start with is a 1:2 ratio of **IR-820** to HSA to ensure most of the dye is complexed. For example, mix 15  $\mu\text{L}$  of 500  $\mu\text{M}$  **IR-820** with 30  $\mu\text{L}$  of 500  $\mu\text{M}$  HSA.[\[3\]](#)[\[4\]](#)
  - Add ultrapure water or PBS to achieve the desired final concentration and volume. For the example above, add 955  $\mu\text{L}$  of water for a total volume of 1 mL.[\[3\]](#)[\[4\]](#)
  - Gently stir the mixture at room temperature for 1 hour to allow for complex formation.[\[3\]](#)[\[4\]](#)
- Storage:
  - Store the resulting **IR-820**-HSA complex at 4°C, protected from light, for future use.

#### Protocol 2: Encapsulation of **IR-820** in PLGA Nanoparticles

This protocol provides a general method for encapsulating **IR-820** in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a nanoprecipitation technique.[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

##### Materials:

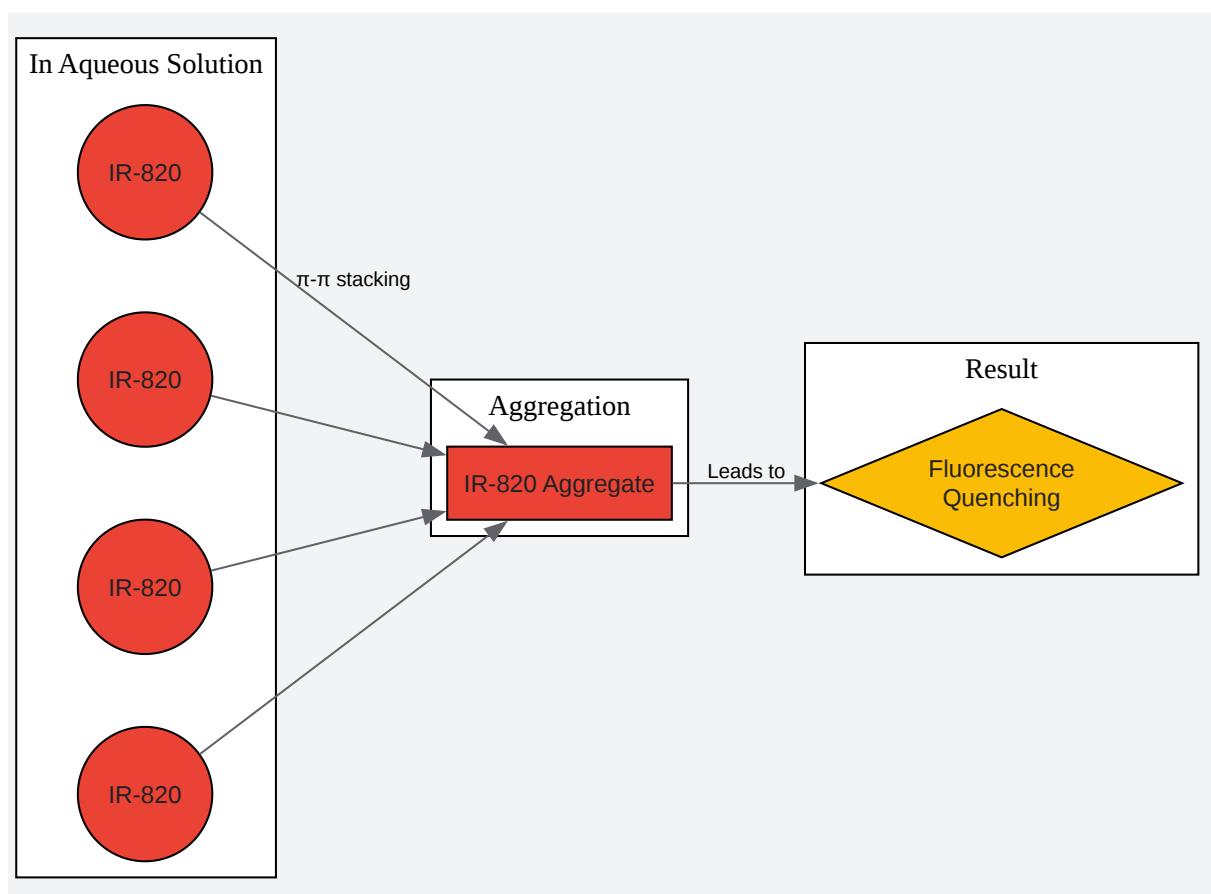
- **IR-820** dye
- PLGA (Poly(lactic-co-glycolic acid))
- Dimethyl sulfoxide (DMSO)
- Acetonitrile
- Phospholipids (e.g., DSPE-PEG, DSPG)
- Ethanol
- Deionized water

- Stir plate and stir bar

Procedure:

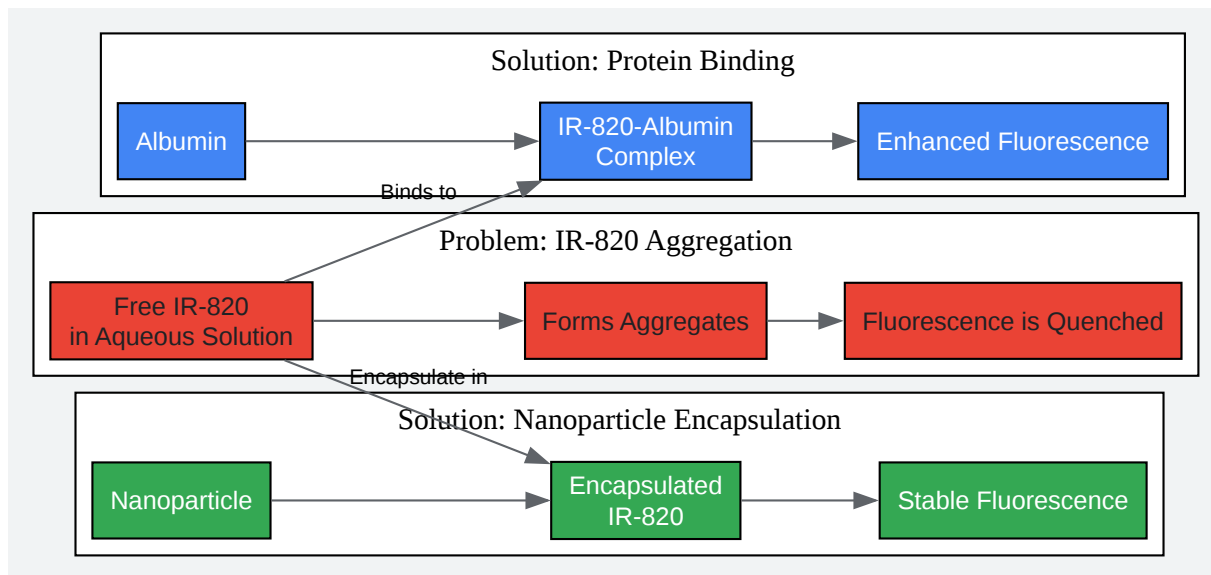
- Prepare **IR-820**/PLGA Solution:
  - Dissolve a calculated amount of **IR-820** in DMSO.
  - Dissolve 1 mg of PLGA in acetonitrile.
  - Mix the **IR-820** solution with the PLGA solution to a final volume of 1 mL.[\[1\]](#)
- Prepare Lipid Suspension:
  - Dissolve the phospholipids (e.g., 260 µg of DSPE-PEG and 200 µg of DSPG) in a 4% ethanol solution.[\[1\]](#)
  - Stir the lipid mixture at 60°C for 30 minutes.[\[1\]](#)
- Nanoparticle Formation:
  - While stirring, add the **IR-820**/PLGA solution dropwise to the heated lipid suspension.
  - Follow by the addition of 1 mL of deionized water.[\[1\]](#)
  - Continue stirring the mixture at room temperature for 1 hour to facilitate the formation of the nanoparticles.
- Purification:
  - Purify the nanoparticles to remove unencapsulated dye and other reagents, for example, by dialysis or centrifugation.
- Characterization and Storage:
  - Characterize the nanoparticles for size, zeta potential, and dye loading efficiency.
  - Store the nanoparticle suspension at 4°C, protected from light.

## Visualizations



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Figure 1: Mechanism of **IR-820** aggregation-caused quenching in aqueous solution.



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Figure 2: Strategies to prevent **IR-820** fluorescence quenching.

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